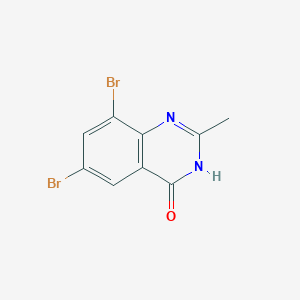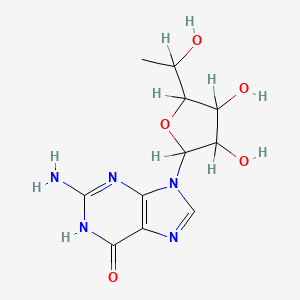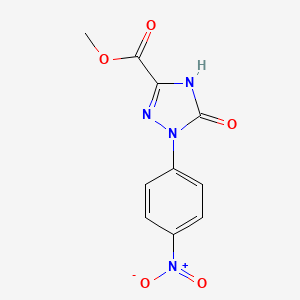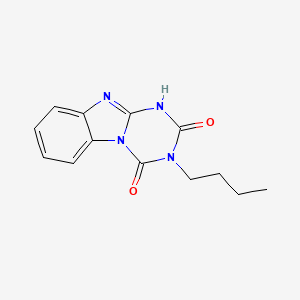![molecular formula C24H16ClN B1496811 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole](/img/structure/B1496811.png)
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole is a compound that belongs to the class of carbazole derivatives.
準備方法
The synthesis of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole typically involves the reaction of carbazole with 4-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
化学反応の分析
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Optoelectronics: The compound exhibits excellent optoelectronic properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as conducting polymers and nanodevices.
作用機序
The mechanism of action of 9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
9-(4'-chloro-[1,1'-biphenyl]-2-yl)-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound of many carbazole derivatives, known for its photoconductive properties.
Poly(2,7-carbazole): A polymeric derivative with extended conjugation length and lower bandgap energy, used in optoelectronic applications.
Poly(3,6-carbazole): Another polymeric derivative with different bandgap energies and conjugation lengths, also used in optoelectronics.
特性
分子式 |
C24H16ClN |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
9-[2-(4-chlorophenyl)phenyl]carbazole |
InChI |
InChI=1S/C24H16ClN/c25-18-15-13-17(14-16-18)19-7-1-4-10-22(19)26-23-11-5-2-8-20(23)21-9-3-6-12-24(21)26/h1-16H |
InChIキー |
FHMUKVVBOGEZFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





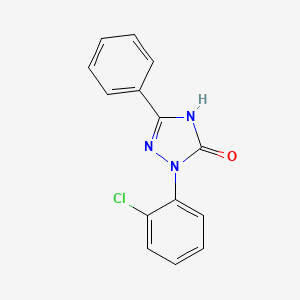
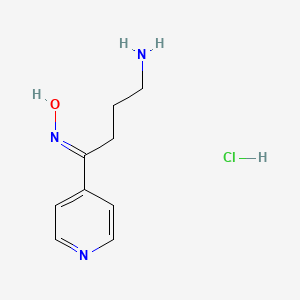
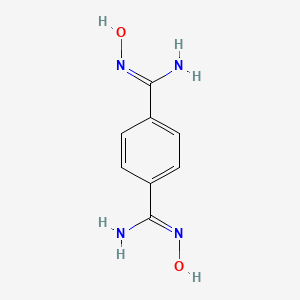
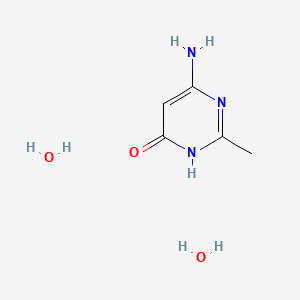
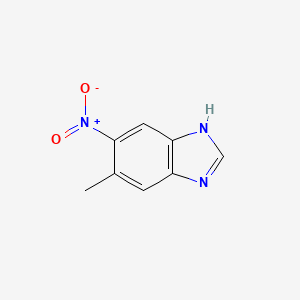
![3-[4-({[(tert-butoxycarbonyl)amino][(tert-butoxycarbonyl)imino]methyl}amino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1496746.png)

